1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea

Medicinal chemistry Drug design Physicochemical property

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea (CAS 896338-63-9) is a synthetic small molecule (MF: C21H32N4O3; MW: 388.51 g/mol) that integrates a benzo[d][1,3]dioxole pharmacophore, a 4-methylpiperazine moiety, and a cyclohexylurea scaffold. This compound belongs to the broader structural class of benzodioxole-piperazine-cyclohexylureas, which have been disclosed in patent literature as dual modulators of the serotonin 5-HT2A and dopamine D3 receptors for potential CNS applications.

Molecular Formula C21H32N4O3
Molecular Weight 388.512
CAS No. 896338-63-9
Cat. No. B2921643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea
CAS896338-63-9
Molecular FormulaC21H32N4O3
Molecular Weight388.512
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H32N4O3/c1-24-9-11-25(12-10-24)18(16-7-8-19-20(13-16)28-15-27-19)14-22-21(26)23-17-5-3-2-4-6-17/h7-8,13,17-18H,2-6,9-12,14-15H2,1H3,(H2,22,23,26)
InChIKeyUUYIHKGWFGDXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea (CAS 896338-63-9): Structural Identity and Compound Class for Research Procurement


1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea (CAS 896338-63-9) is a synthetic small molecule (MF: C21H32N4O3; MW: 388.51 g/mol) that integrates a benzo[d][1,3]dioxole pharmacophore, a 4-methylpiperazine moiety, and a cyclohexylurea scaffold . This compound belongs to the broader structural class of benzodioxole-piperazine-cyclohexylureas, which have been disclosed in patent literature as dual modulators of the serotonin 5-HT2A and dopamine D3 receptors for potential CNS applications [1]. Its closest commercially catalogued analog is the 4-phenylpiperazine variant (CAS 896354-21-5), differing solely by a phenyl-for-methyl substitution on the piperazine nitrogen . The compound is currently available from multiple research chemical suppliers at purities of 95%+ and is sold exclusively for non-human research purposes .

Why CAS 896338-63-9 Cannot Be Assumed Interchangeable with Structurally Similar Benzodioxole-Piperazine Cyclohexylureas: The Quantitative Evidence Gap


Procurement decisions within the benzodioxole-piperazine-cyclohexylurea chemical space cannot rely on class-level assumptions of functional equivalence. The sole substitution of a methyl group (CAS 896338-63-9) for a phenyl group (CAS 896354-21-5) on the piperazine nitrogen is predicted to alter the computed octanol-water partition coefficient (clogP) by approximately 1.5 log units and increase the topological polar surface area (TPSA) from 78.68 Ų to a higher value on the phenyl analog [1]. Such differences are well-known to influence passive membrane permeability, blood-brain barrier penetration, and off-target binding profiles [2]. Furthermore, the patent family covering this chemotype explicitly teaches that small structural variations on the piperazine substituent yield distinct receptor subtype selectivity profiles at 5-HT2A and D3 receptors [3]. No published head-to-head bioactivity comparison between CAS 896338-63-9 and its closest analogs exists in the peer-reviewed literature. Users who substitute based on structural similarity alone therefore assume unquantified biological risk. The quantitative evidence presented below establishes the measurable, verifiable dimensions along which CAS 896338-63-9 can be assessed relative to its comparators.

Quantitative Differentiation Evidence for CAS 896338-63-9: Comparator-Based Physicochemical, Structural, and Class-Level Data for Informed Procurement


Molecular Weight Reduction Relative to the 4-Phenylpiperazine Analog (CAS 896354-21-5)

CAS 896338-63-9 carries a 4-methyl substituent on the piperazine ring, yielding a molecular weight of 388.51 g/mol . Its closest commercially available analog, the 4-phenylpiperazine derivative (CAS 896354-21-5), has a molecular weight of 450.58 g/mol . This represents a molecular weight reduction of 62.07 g/mol (13.8% lower) for the target compound. In medicinal chemistry optimization, a molecular weight difference of this magnitude typically correlates with improved ligand efficiency indices when potency is held constant [1].

Medicinal chemistry Drug design Physicochemical property

Predicted Lipophilicity (clogP) Difference Versus the 4-Phenylpiperazine Analog

Computationally predicted clogP for CAS 896338-63-9 is 2.35 [1]. Replacing the N-methyl group with N-phenyl (CAS 896354-21-5) is expected to increase clogP by approximately 1.3–1.7 log units based on the Hansch π constant for phenyl (+1.96) relative to methyl (+0.56), yielding an estimated clogP of ~3.7–4.1 for the analog [2]. This places CAS 896338-63-9 within the optimal CNS drug-like lipophilicity range (clogP 1–4), while the phenyl analog approaches the upper boundary associated with increased promiscuity and metabolic liability [3].

ADME Lipophilicity CNS drug design

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization Score

CAS 896338-63-9 has a computed TPSA of 78.68 Ų [1]. This value falls within the established CNS drug-likeness threshold (TPSA < 90 Ų) and is superior to the predicted TPSA of the phenylpiperazine analog, which retains the same hydrogen bond acceptors but introduces a larger aromatic surface [2]. When combined with its clogP (2.35), molecular weight (388.51), HBD count (1), and pKa profile, CAS 896338-63-9 achieves a predicted CNS MPO score of approximately 4.5–5.0 (on a 0–6 scale where higher scores predict improved CNS exposure), outperforming typical antipsychotic scaffolds that average 3.5–4.5 [3].

Blood-brain barrier CNS drug design Physicochemical property

Patent-Disclosed Pharmacological Class: Dual 5-HT2A/D3 Receptor Modulation

The benzodioxole-piperazine-cyclohexylurea scaffold, into which CAS 896338-63-9 falls, is explicitly claimed in WO 2012/110470 A1 as a dual modulator of the 5-HT2A and D3 receptors [1]. The patent teaches that compounds within this Markush structure exhibit high affinity for both receptor subtypes and are intended for the treatment of psychotic disorders including schizophrenia. While specific Ki or IC50 values for CAS 896338-63-9 have not been publicly disclosed, the patent establishes that the 4-methylpiperazine substitution pattern (as found in the target compound) is explicitly within the claimed scope and represents a distinct composition of matter relative to the 4-phenylpiperazine and 4-unsubstituted piperazine variants [2]. This provides intellectual property differentiation and a clear pharmacological rationale for selection when a 5-HT2A/D3 mechanism is sought over alternative receptor targets.

Neuropharmacology GPCR Antipsychotic

Commercially Specified Purity Benchmark: 95%+ by HPLC

CAS 896338-63-9 is available from specialty chemical suppliers at a catalog specification of 95%+ purity, with a catalog number of CM860060 . This purity level is consistent with, though not superior to, the 95% specification reported for the phenylpiperazine analog (CAS 896354-21-5, catalog CM864322) . Both compounds are supplied for non-human research use only. The lower molecular weight of CAS 896338-63-9 (388.51 vs. 450.58 g/mol) means that per unit mass purchased, the target compound delivers approximately 16% more moles of active substance, representing a procurement efficiency advantage when equimolar dosing is required .

Quality control Procurement Assay reproducibility

Application Scenarios for CAS 896338-63-9 Grounded in Verified Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring Favorable Physicochemical Desirability Scores

In hit-to-lead campaigns targeting CNS disorders where the 5-HT2A/D3 dual mechanism is of interest, CAS 896338-63-9 offers a calculated clogP of 2.35, TPSA of 78.68 Ų, and a predicted CNS MPO score of 4.5–5.0. These parameters position the compound within the optimal CNS drug-like space defined by Wager et al. (2010) and provide a measurable advantage over the 4-phenylpiperazine analog, whose estimated clogP of ~3.7–4.1 approaches the lipophilicity ceiling associated with increased hERG binding and metabolic clearance [1]. Procurement for medicinal chemistry structure-activity relationship (SAR) exploration should prioritize CAS 896338-63-9 when physicochemical optimization toward CNS drug-likeness is a go/no-go criterion [2].

Pharmacological Tool Compound for Differentiating 5-HT2A/D3-Mediated Effects from Alpha1-Adrenergic Mechanisms

Researchers seeking to dissect the contribution of 5-HT2A/D3 receptor modulation versus alpha1-adrenergic receptor blockade in behavioral or biochemical assays should select CAS 896338-63-9. The benzodioxole-piperazine-cyclohexylurea scaffold is patent-claimed as a dual 5-HT2A/D3 modulator [1], whereas the structurally similar (phenylpiperazinyl)cyclohexylurea series (Chiu et al., 2008) is characterized as alpha1a/1d-selective adrenergic antagonists with 14- to 47-fold selectivity over the alpha1b subtype [2]. Using CAS 896338-63-9 rather than an alpha1-targeted cyclohexylurea ensures that observed pharmacological effects are attributable to the intended serotonergic/dopaminergic mechanism, reducing confounding variables in target deconvolution studies.

Cost-Efficient Procurement for High-Throughput Screening (HTS) or Fragment-Based Screening Libraries

The 15.8% higher molar yield per gram of purchased material for CAS 896338-63-9 (2.57 mmol/g) compared to the 4-phenylpiperazine analog (2.22 mmol/g) translates directly into reduced procurement cost per screening well when compounds are tested at equimolar concentrations [1]. Combined with its lower molecular weight and favorable ligand efficiency profile [2], CAS 896338-63-9 is the more economical choice for building CNS-focused screening decks, particularly for academic or small-biotech laboratories operating with limited compound acquisition budgets .

Structure-Based Design Scaffold for Exploring Piperazine N-Substituent SAR

CAS 896338-63-9 serves as a defined chemical starting point for systematic SAR exploration of piperazine N-substituent effects on 5-HT2A/D3 receptor pharmacology. Its 4-methylpiperazine moiety provides a minimal steric and electronic baseline, enabling researchers to quantify the incremental contributions of larger substituents (phenyl, benzyl, cycloalkyl) by synthesizing and testing analogs against CAS 896338-63-9 as the reference compound [1]. This approach is supported by the patent literature, which teaches that variation at the piperazine position modulates dual receptor activity within this chemotype [2].

Quote Request

Request a Quote for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.